4-(Trifluoromethoxy)benzoyl fluoride
Overview
Description
4-(Trifluoromethoxy)benzoyl fluoride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorinated benzoyl fluoride that has a trifluoromethoxy group attached to it. This compound has been synthesized using various methods, and its unique properties have made it a valuable tool in scientific research.
Mechanism Of Action
The mechanism of action of 4-(Trifluoromethoxy)benzoyl fluoride is not well understood. However, it is believed that the trifluoromethoxy group attached to the benzoyl fluoride moiety plays a significant role in its reactivity. This group is known to be an excellent leaving group, making 4-(Trifluoromethoxy)benzoyl fluoride a potent fluorinating agent.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-(Trifluoromethoxy)benzoyl fluoride. However, some studies have reported that this compound has low toxicity and is not mutagenic. It has also been reported to be stable under various conditions, making it a suitable tool for scientific research.
Advantages And Limitations For Lab Experiments
One of the primary advantages of using 4-(Trifluoromethoxy)benzoyl fluoride in lab experiments is its high reactivity. This compound is a potent fluorinating agent, making it useful in the synthesis of various compounds. Additionally, it has been reported to have low toxicity and is stable under various conditions, making it a valuable tool in scientific research.
However, one of the limitations of using 4-(Trifluoromethoxy)benzoyl fluoride is its high cost. This compound is relatively expensive, making it challenging to use in large-scale experiments. Additionally, its reactivity can make it difficult to handle, requiring special precautions to be taken when using it.
Future Directions
There are several future directions for the use of 4-(Trifluoromethoxy)benzoyl fluoride in scientific research. One of the primary areas of interest is its use in the synthesis of fluorinated pharmaceuticals. This compound has been used in the synthesis of various pharmaceuticals, and its unique properties make it a valuable tool in this field.
Another area of interest is its use in the preparation of fluorinated materials. The incorporation of fluorine into materials has been shown to improve their properties, and 4-(Trifluoromethoxy)benzoyl fluoride could be a useful tool in this area.
Finally, the use of 4-(Trifluoromethoxy)benzoyl fluoride in the synthesis of fluorinated surfactants and liquid crystals is an area of interest. These compounds have a wide range of applications, and the incorporation of fluorine into them could improve their properties.
Conclusion
In conclusion, 4-(Trifluoromethoxy)benzoyl fluoride is a valuable tool in scientific research. Its unique properties make it useful in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and materials. Despite its high cost and reactivity, this compound has several advantages that make it a valuable tool in scientific research. With the ongoing research, this compound has the potential to be used in various applications in the future.
Scientific Research Applications
4-(Trifluoromethoxy)benzoyl fluoride has been used in various scientific research applications. One of its primary uses is as a fluorinating agent in organic synthesis. It has also been used in the synthesis of various pharmaceuticals, agrochemicals, and materials. Additionally, this compound has been used in the preparation of fluorinated surfactants and liquid crystals.
properties
IUPAC Name |
4-(trifluoromethoxy)benzoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-7(13)5-1-3-6(4-2-5)14-8(10,11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJWAZZCGZQPTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059820 | |
Record name | Benzoyl fluoride, 4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzoyl fluoride | |
CAS RN |
330-11-0 | |
Record name | 4-(Trifluoromethoxy)benzoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl fluoride, 4-(trifluoromethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330110 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl fluoride, 4-(trifluoromethoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl fluoride, 4-(trifluoromethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethoxy)benzoyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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